molecular formula C34H45N5O5 B038065 Nab-verapamil CAS No. 117638-38-7

Nab-verapamil

Cat. No.: B038065
CAS No.: 117638-38-7
M. Wt: 607.8 g/mol
InChI Key: ZFTBFVUEMZUNFY-BONWOSIFSA-N
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Description

Nab-verapamil is a nanoparticle albumin-bound formulation of verapamil, a well-known calcium channel blocker. Verapamil is primarily used to treat high blood pressure, angina, and certain heart rhythm disorders. The nanoparticle albumin-bound formulation enhances the bioavailability and targeting of verapamil, making it more effective for specific medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Nab-verapamil involves the self-assembly of verapamil with albumin nanoparticles. The process begins with dissolving verapamil in a suitable solvent like ethanol, followed by mixing with human serum albumin powders. The mixture is then subjected to ultrasound to form nanoparticles. The final product is obtained after dialysis and freeze-drying .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of high-shear mixing and large-scale ultrasonication ensures uniform nanoparticle formation. The product is then purified and lyophilized to obtain the final formulation .

Chemical Reactions Analysis

Types of Reactions

Nab-verapamil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites of verapamil, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Scientific Research Applications

Nab-verapamil has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying drug-nanoparticle interactions.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Explored for its potential in treating conditions like diabetes and cluster headaches.

    Industry: Utilized in the development of advanced drug delivery systems

Mechanism of Action

Nab-verapamil exerts its effects by inhibiting L-type calcium channels. This inhibition occurs through the binding of verapamil to the alpha-1 subunit of the calcium channel, leading to reduced calcium influx into cells. This action results in the relaxation of vascular smooth muscle, decreased heart contractility, and lowered peripheral vascular resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nab-verapamil stands out due to its nanoparticle albumin-bound formulation, which enhances its bioavailability and targeting capabilities. This makes it particularly effective for specific medical applications, such as targeted drug delivery to the brain .

Biological Activity

Nab-verapamil, a nanoparticle formulation of the calcium channel blocker verapamil, has garnered attention for its potential therapeutic applications beyond cardiovascular conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant research findings.

This compound operates primarily through the inhibition of calcium influx into cells by blocking L-type calcium channels. This action is crucial in various physiological contexts:

  • Cardiovascular Effects : By reducing intracellular calcium levels, this compound decreases cardiac contractility and vascular resistance, leading to lowered blood pressure and reduced myocardial oxygen demand.
  • Neuroprotective Effects : Research indicates that this compound can protect neurons from damage in models of neurotoxicity by preventing excessive calcium entry, which is pivotal in neuronal injury and death .
  • Antiglycoxidant Properties : this compound has demonstrated significant antiglycoxidant activity, showing potential in mitigating oxidative stress and glycation processes associated with diabetes. In vitro studies revealed that this compound effectively inhibited protein glycation and oxidation, comparable to well-known antiglycating agents .

Diabetes Management

This compound's role in diabetes management has been highlighted in recent studies. It has shown promise in protecting pancreatic β-cells from glucotoxicity and apoptosis by modulating the expression of thioredoxin-interacting protein (TXNIP), which is implicated in β-cell dysfunction .

Key Findings :

  • In rodent models, this compound pretreatment preserved β-cell integrity and function, suggesting a protective effect against diabetes progression .
  • A Phase 2 clinical trial indicated that this compound improved β-cell survival and insulin secretion in patients with Type 1 and Type 2 diabetes .

Pulmonary Hypertension

Recent investigations into nebulized verapamil (a form of this compound) for treating pulmonary hypertension have yielded mixed results. While improvements in forced vital capacity (FVC) were observed, primary outcomes such as systolic pulmonary artery pressure did not show significant changes compared to placebo .

Study Insights :

  • Patients receiving nebulized verapamil reported subjective improvements in respiratory symptoms, although objective measures did not consistently support these findings .
  • The intervention demonstrated an increase in oxygen saturation levels post-treatment, highlighting its potential as a bronchodilator in specific patient populations.

Case Studies

Several case studies illustrate the diverse applications of this compound:

  • Neuroprotection in Parkinson's Disease Models :
    • A study utilized rat mesencephalic neuron/glia cultures to assess the neuroprotective effects of this compound against LPS-induced dopaminergic neurotoxicity. Results indicated a significant reduction in inflammatory mediators from microglia, suggesting that this compound may be beneficial in chronic neurodegenerative conditions .
  • Cardiovascular Outcomes :
    • The International Verapamil SR/Trandolapril Study (INVEST) evaluated the long-term effects of verapamil on cardiovascular outcomes. Findings indicated that patients receiving verapamil had lower rates of adverse cardiovascular events compared to those on alternative therapies, reinforcing its efficacy as a first-line treatment for hypertension and related conditions .

Data Tables

Study/Trial Condition Findings Outcome Measure
Wei et al., 1992DiabetesVerapamil protected β-cells from damageIncreased secretory granules
Xu et al., 2012DiabetesReduced TXNIP expression improved β-cell survivalEnhanced insulin secretion
Clinical TrialPulmonary HypertensionImproved FVC but not systolic PAPFVC increase from 1.72 to 1.85 L

Properties

IUPAC Name

4-azido-N-[2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentyl]-3,5-ditritiobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45N5O5/c1-24(2)34(27-12-16-30(42-5)32(22-27)44-7,23-36-33(40)26-10-13-28(14-11-26)37-38-35)18-8-19-39(3)20-17-25-9-15-29(41-4)31(21-25)43-6/h9-16,21-22,24H,8,17-20,23H2,1-7H3,(H,36,40)/i13T,14T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTBFVUEMZUNFY-BONWOSIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=CC(=CC(=C1N=[N+]=[N-])[3H])C(=O)NCC(CCCN(C)CCC2=CC(=C(C=C2)OC)OC)(C3=CC(=C(C=C3)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922493
Record name 4-Azido-N-[2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentyl](3,5-~3~H_2_)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117638-38-7
Record name Nab-verapamil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117638387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Azido-N-[2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentyl](3,5-~3~H_2_)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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